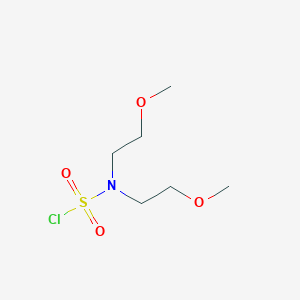

Bis(2-methoxyethyl)sulfamoyl chloride

Description

BenchChem offers high-quality Bis(2-methoxyethyl)sulfamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methoxyethyl)sulfamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)sulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAWCYCQPBJFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371150-44-6 | |

| Record name | N,N-bis(2-methoxyethyl)sulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Utility of Bis(2-methoxyethyl)sulfamoyl Chloride

This guide details the physicochemical profile, synthetic utility, and handling protocols for Bis(2-methoxyethyl)sulfamoyl chloride , a specialized reagent in medicinal chemistry.

Executive Summary

Bis(2-methoxyethyl)sulfamoyl chloride (CAS: 371150-44-6) is an electrophilic sulfur(VI) reagent used primarily to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety into small molecule drug candidates.[1] This moiety serves as a critical solubilizing tail , leveraging the amphiphilic nature of the methoxyethyl chains to modulate lipophilicity (LogP) and enhance aqueous solubility without introducing ionizable groups.[1] This guide provides a comprehensive analysis of its properties, handling requirements, and application in synthesizing sulfamides and sulfamates.

Part 1: Chemical Identity & Structural Analysis[2]

The compound consists of a central sulfamoyl chloride core (

| Attribute | Detail |

| IUPAC Name | N,N-Bis(2-methoxyethyl)sulfamoyl chloride |

| CAS Number | 371150-44-6 |

| Molecular Formula | C |

| Molecular Weight | 231.70 g/mol |

| SMILES | COCCN(CCOC)S(=O)(=O)Cl |

| Structural Class | Dialkylsulfamoyl Chloride / Chlorosulfonamide |

Electronic & Steric Properties[2]

-

Electrophilicity: The sulfur center is highly electrophilic due to the electron-withdrawing chlorine and the sulfonyl oxygens.[1] However, the nitrogen lone pair donates electron density into the S-N bond (resonance), making it slightly less reactive than simple sulfonyl chlorides (e.g., tosyl chloride) but still moisture-sensitive.

-

Conformation: The methoxyethyl arms are flexible.[1] In solution, they adopt conformations that maximize solvation of the ether oxygens, contributing to the compound's utility in breaking crystal lattice energy in derived drugs.

Part 2: Physicochemical Properties[2][3]

Note: Experimental values for this specific intermediate are often proprietary. Values below represent a synthesis of available vendor data and calculated consensus for the substance class.

Table 1: Physical Constants[2]

| Property | Value / Description | Context |

| Physical State | Viscous Colorless to Yellowish Oil | May solidify at low temps; often handled as a liquid.[1] |

| Boiling Point | ~145–150 °C at 0.5 mmHg (Predicted) | Thermally unstable at atm pressure; decompose before boiling.[1] |

| Density | 1.28 ± 0.05 g/cm³ | Estimated based on functional group contribution.[1] |

| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Chloroform | Compatible with standard organic synthesis solvents.[1] |

| Solubility (Aqueous) | Reacts/Decomposes | Hydrolyzes to sulfamic acid and HCl.[1] |

| LogP (Predicted) | 0.2 – 0.5 | Relatively polar for a chloride due to ether oxygens.[1] |

| Refractive Index | ~1.47 | Typical for chlorinated sulfonamides.[1] |

Stability Profile

-

Hydrolysis: The compound is moisture sensitive .[1][2] Hydrolysis follows a pseudo-first-order kinetic profile in the presence of water, generating N,N-bis(2-methoxyethyl)sulfamic acid and hydrochloric acid.

-

Thermal Stability: Sulfamoyl chlorides can release SO

and alkyl chlorides upon prolonged heating above 100°C. Distillation should only be performed under high vacuum (<1 mmHg).[1]

Part 3: Synthetic Reactivity & Protocols[2]

The primary application of this reagent is the nucleophilic substitution at sulfur .[1] It reacts with nucleophiles (NuH) to form stable derivatives.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (S

Caption: Nucleophilic substitution pathway. The chloride leaving group is displaced by amines or alcohols under basic conditions.[1]

Standard Protocol: Synthesis of a Sulfamide Derivative

Objective: Reaction of Bis(2-methoxyethyl)sulfamoyl chloride with a primary amine (R-NH

Reagents:

-

Amine Substrate (1.0 equiv)

-

Bis(2-methoxyethyl)sulfamoyl chloride (1.1–1.2 equiv)

-

Triethylamine (Et

N) or DIPEA (2.0–3.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine substrate and dissolve in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Et

N via syringe. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions or decomposition of the chloride.[1] -

Reagent Addition: Add Bis(2-methoxyethyl)sulfamoyl chloride dropwise over 10 minutes. If the reagent is viscous, dilute it in a minimal amount of DCM before addition.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +231 Da - 35 Da (Cl) + 1 Da (H) = +197 Da).

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (typically SiO

, Hexane/EtOAc gradient).[1]

Part 4: Applications in Drug Development[2][5]

Solubility Enhancement (The "Mini-PEG" Effect)

The bis(2-methoxyethyl) group acts as a short polyethylene glycol (PEG) mimic.

-

Mechanism: The ether oxygens act as hydrogen bond acceptors, interacting with water molecules.[1] This disrupts the crystal lattice of the parent drug and increases the thermodynamic solubility in aqueous media.[1]

-

Advantage: Unlike carboxylic acids or amines, this group is non-ionizable at physiological pH, maintaining passive permeability while improving solubility.[1]

Metabolic Stability

The sulfamoyl moiety (

Case Study: Antiviral & Anticancer Research

Research indicates the utility of this moiety in developing inhibitors for:

-

nsP2 Helicase (Alphaviruses): Used to cap piperidine scaffolds, improving the pharmacokinetic profile of antiviral candidates [1].[1]

-

Carbonic Anhydrase / Steroid Sulfatase: Sulfamoyl chlorides are precursors to sulfamates, which are potent transition-state mimics for these enzymes.[1]

Part 5: Handling, Safety & Storage

Hazard Classification:

-

Corrosive (Skin Corr.[1] 1B): Causes severe skin burns and eye damage.[1]

-

Moisture Sensitive: Reacts violently with water to release HCl gas.[1]

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerator). For long-term storage, -20°C is preferred to prevent slow thermal decomposition.

-

Atmosphere: Must be stored under inert gas (Argon/Nitrogen).[1] Cap seals should be wrapped with Parafilm.[1]

-

Container: Glass or Teflon-lined containers. Do not use metal containers that may corrode.[1]

Disposal: Quench excess reagent by slowly adding to a stirred solution of 10% NaOH or saturated bicarbonate in an ice bath. Once neutralized, dispose of as halogenated organic waste.

References

-

Willson, T. M., et al. (2025).[1][3] Identification of Spirodioxolane nsP2 Helicase Inhibitors with Antialphaviral Activity. Royal Society of Chemistry (RSC) Advances.

-

Oakwood Chemical. (2024).[1] Safety Data Sheet: Bis(2-Methoxyethyl)sulfamoyl chloride.

-

Sigma-Aldrich. (2024).[1] Product Detail: N,N-Bis(2-methoxyethyl)sulfamoyl chloride.[4][5]

-

PubChem. (2024).[1] Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride.[4][5]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. bldpharm.com [bldpharm.com]

- 5. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]

Technical Safety Monograph: Bis(2-methoxyethyl)sulfamoyl chloride

[1]

CAS Registry Number: 371150-44-6

Formula:

Part 1: The Chemical Entity & Reactivity Profile[1]

Structural Logic & Application

Bis(2-methoxyethyl)sulfamoyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry and proteomics.[1] Unlike simple alkyl sulfamoyl chlorides, the bis(2-methoxyethyl) moiety imparts unique physicochemical properties:

-

Amphiphilicity: The ether oxygens increase water solubility of the final sulfonamide/sulfamate products, a critical trait for drug design (improving ADME profiles).[1]

-

Steric Bulk: The flexible methoxyethyl arms provide moderate steric shielding to the nitrogen, influencing the stability of the resulting sulfonylurea or sulfamate linkages.[1]

Primary Application: It acts as a sulfamoylating agent .[1] It reacts with nucleophiles (amines, alcohols, phenols) to install the

Physicochemical Data Table

| Property | Value / Description | Experimental Note |

| Physical State | Liquid (Viscous) | Often appears pale yellow due to trace decomposition.[1] |

| Boiling Point | ~308°C (Predicted) | Do not distill at atm pressure. Decomposes thermally. |

| Density | ~1.28 g/cm³ (Predicted) | Heavier than water; sinks during aqueous quenching. |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts violently with water/alcohols.[1] |

| Reactivity | High Moisture Sensitivity | Hydrolyzes to HCl and sulfonic acid derivatives. |

Part 2: Hazard Analysis & Toxicology (The "Why")

Standard SDSs list codes (H314, H335).[1][2] As a researcher, you must understand the mechanistic toxicology .

Mechanism of Tissue Damage

This compound is a double-threat agent :

-

Direct Alkylation/Acylation: The sulfonyl chloride motif (

) is a potent electrophile.[1] Upon contact with biological tissue, it rapidly sulfonylates proteins and DNA nucleophiles, causing immediate cellular necrosis.[1] -

In Situ Acid Generation: Upon contact with mucosal moisture (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid.[1] This causes secondary chemical burns and pulmonary edema.[1]

Hydrolysis Pathway Visualization

The following diagram illustrates the decomposition pathway that drives the corrosivity hazard.

Figure 1: Mechanism of hydrolysis.[3][4][5] The rapid release of HCl upon contact with water drives the severe skin and eye damage hazards (H314).[1]

Part 3: Advanced Handling Protocol (Self-Validating Systems)

Core Directive: Do not rely on "careful pouring." Use a closed system.

The "Dry-Line" Standard Operating Procedure

To ensure safety and reagent integrity, follow this self-validating workflow.

Equipment Required:

-

Schlenk line or Nitrogen balloon.

-

Oven-dried glassware (

C for 4h). -

Syringes with Luer-lock tips (glass preferred over plastic, which can swell).[1]

-

Quench Station: A pre-prepared bath of saturated Sodium Bicarbonate (

) or 2M NaOH.

Protocol:

-

Validation: Before opening the bottle, check the liquid clarity. Cloudiness or precipitate indicates hydrolysis (formation of sulfamic acid).

-

Transfer: Never pour. Use positive pressure (inert gas) to transfer via cannula or syringe.

-

Reaction: Run reactions in anhydrous solvents (DCM or THF) with a scavenger base (Triethylamine or DIPEA) to neutralize the HCl byproduct immediately.

Safe Quenching Workflow

The most dangerous moment is the disposal of excess reagent.

Figure 2: Step-by-step quenching protocol. Dilution and cooling are critical to prevent "runaway" exotherms typical of sulfamoyl chlorides.[1]

Part 4: Emergency Response

Skin Contact (Corrosive)[1]

-

Immediate Action: Do not just rinse. Flood the area. Sulfamoyl chlorides are lipophilic; they penetrate the dermis before hydrolyzing.

-

Protocol: Wash with soap and water for 15 minutes.[1][2] If available, use a Polyethylene Glycol (PEG 400) wipe initially to solubilize the organic chloride, then rinse with water.[1]

Inhalation (Pulmonary Edema Risk)[1]

-

Symptoms: Coughing, burning sensation, shortness of breath.[1] Note: Symptoms may be delayed 12-24 hours.[1]

-

Action: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Medical observation for 24 hours is mandatory due to the risk of delayed pulmonary edema (fluid in lungs) caused by HCl inhalation.

Part 5: Synthesis Application (Researcher's Context)

To utilize this reagent effectively for Sulfamoylation , use the following optimized conditions to maximize yield and safety.

Standard Reaction:

Key Optimization Parameters:

-

Stoichiometry: Use 1.1 - 1.2 equivalents of the sulfamoyl chloride.[1]

-

Base: Use 2.5 equivalents of base (Triethylamine or Pyridine). You need 1 eq to neutralize the HCl formed, and >1 eq to drive the kinetics.[1]

-

Catalysis: For unreactive nucleophiles (e.g., secondary amines), add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

References

-

Oakwood Chemical. (n.d.). Bis(2-Methoxyethyl)sulfamoyl chloride - Safety Data Sheet. Retrieved from [1]

-

PubChem. (n.d.). Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride.[1] National Library of Medicine. Retrieved from [1]

-

Ko, E. C. F., & Robertson, R. E. (1972).[1] Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from [1]

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from [1]

-

BenchChem. (2025).[3] Technical Guide to Moisture-Sensitive Reagents. Retrieved from [1]

Sources

- 1. CAS 26118-67-2: N-(1-Methylethyl)sulfamoyl chloride [cymitquimica.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Bis(2-methoxyethyl)sulfamoyl chloride molecular weight and formula

The following technical monograph provides an in-depth analysis of Bis(2-methoxyethyl)sulfamoyl chloride , a specialized reagent utilized in medicinal chemistry for solubility enhancement and pharmacophore modification.

Core Identity & Physicochemical Profile[1]

Bis(2-methoxyethyl)sulfamoyl chloride is an electrophilic sulfur(VI) reagent. In drug development, it is primarily employed to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety. This specific functional group acts as an amphiphilic "solubility tag," leveraging the ether oxygens to accept hydrogen bonds and improve the aqueous solubility of lipophilic drug candidates without introducing ionizable centers.

Fundamental Data Table

| Property | Value |

| CAS Number | 371150-44-6 |

| IUPAC Name | N,N-Bis(2-methoxyethyl)sulfamoyl chloride |

| Molecular Formula | C₆H₁₄ClNO₄S |

| Molecular Weight | 231.70 g/mol |

| Physical State | Viscous liquid or low-melting solid (Temperature dependent) |

| Storage | Inert atmosphere (N₂/Ar), 2–8°C, Moisture Sensitive |

| SMILES | COCCN(CCOC)S(=O)(=O)Cl |

Structural Analysis

The molecule consists of a tetrahedral sulfonyl chloride core (

-

Electrophilic Center: The Sulfur(VI) atom is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols).

-

Solubilizing Tails: The methoxyethyl groups (

) mimic polyethylene glycol (PEG) chains, providing hydration shells via the ether oxygens.

Synthesis & Preparation Protocol

Context: While commercially available, fresh preparation is often required due to the hydrolytic instability of the S-Cl bond. The standard synthesis involves the reaction of secondary amines with sulfuryl chloride (

Reaction Logic

The synthesis relies on a nucleophilic substitution at the sulfur center. Sulfuryl chloride is preferred over chlorosulfonic acid to directly yield the chloride without forming the acid intermediate.

Reaction Equation:

Step-by-Step Experimental Protocol

Note: This procedure assumes standard Schlenk line techniques due to moisture sensitivity.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with dry Nitrogen (

). -

Reagent Preparation:

-

Dissolve Sulfuryl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (Vol: 5 mL/mmol). Cool to -78°C (dry ice/acetone bath) or 0°C (ice bath) depending on scale (lower temp is safer for exotherm control).

-

-

Amine Addition:

-

Mix Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.

-

Add this mixture dropwise to the sulfuryl chloride solution over 30–60 minutes. Crucial: Keep temperature low to prevent decomposition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or

-NMR (disappearance of amine starting material). -

Workup (Anhydrous):

-

Option A (Filtration): If the triethylamine hydrochloride salt precipitates, filter it off under inert gas. Concentrate the filtrate to yield the crude sulfamoyl chloride.

-

Option B (Wash): Rapidly wash with ice-cold 1M HCl (to remove excess amine) followed by ice-cold brine. Dry over anhydrous

. -

Warning: Prolonged contact with water hydrolyzes the product.

-

-

Purification: Vacuum distillation is possible but risky due to thermal instability. Most applications use the crude product immediately (purity >90% is typical if stoichiometry is strict).

Mechanistic Pathways & Reactivity

The utility of Bis(2-methoxyethyl)sulfamoyl chloride lies in its ability to transfer the sulfamoyl group to nucleophiles.

Synthesis & Application Workflow (Visualized)

Figure 1: Synthesis pathway and subsequent application in drug derivatization.[1][2]

Mechanism of Action

-

Formation: The secondary amine nitrogen attacks the sulfur of

. The tetrahedral transition state collapses, expelling a chloride ion. The base (Et3N) neutralizes the generated HCl, driving the equilibrium forward. -

Derivatization: When reacting with a drug molecule (e.g., an alcohol

):-

The alcohol oxygen attacks the sulfur of the sulfamoyl chloride.

-

Chloride is expelled.

-

Result: A Sulfamate (

). -

Note: If reacting with an amine, the result is a Sulfamide .[3]

-

Applications in Drug Discovery[7][8][9]

Solubility Enhancement (The "PEG-Lite" Effect)

Poor aqueous solubility is a leading cause of attrition in drug discovery. The bis(2-methoxyethyl) group acts as a truncated PEG chain.

-

Mechanism: The ether oxygens act as hydrogen bond acceptors (

), interacting with water molecules. -

Advantage: Unlike full PEGylation (which creates polydisperse mixtures), this moiety is a discrete, small-molecule modification defined by exact MW (231.70 g/mol reagent

~200 Da added mass).

Carbonic Anhydrase Inhibition (CAI) Context

While primary sulfonamides (

Prodrug Design

The sulfamate linkage (

Safety & Handling Guidelines

This compound is a Corrosive Lachrymator . It reacts violently with water to release HCl gas.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk liquid is absorbed and moved to a waste container.

-

First Aid:

-

Skin: Wash with anhydrous polyethylene glycol (PEG 400) if available, then water.

-

Eyes: Rinse for 15+ minutes; seek immediate ophthalmological attention.

-

References

-

Oakwood Chemical. (n.d.). Safety Data Sheet: Bis(2-Methoxyethyl)sulfamoyl chloride. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: N,N-bis(2-methoxyethyl)sulfamoyl chloride. National Library of Medicine. Retrieved from [Link]

- Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.

- Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis and Applications. Chemical Reviews. (Mechanistic grounding for sulfamoyl chloride reactivity).

Sources

reactivity profile of N,N-bis(2-methoxyethyl)sulfamoyl chloride

CAS: 371150-44-6 Formula: C₆H₁₄ClNO₄S Molecular Weight: 231.70 g/mol [1][2][3]

Executive Summary

N,N-bis(2-methoxyethyl)sulfamoyl chloride is a specialized electrophilic sulfur(VI) reagent used primarily to introduce the N,N-bis(2-methoxyethyl)sulfamoyl moiety into pharmaceutical scaffolds. Unlike simple dialkyl sulfamoyl chlorides (e.g., N,N-dimethylsulfamoyl chloride), this reagent offers a unique balance of reactivity and physicochemical modulation. The bis(2-methoxyethyl) tails provide significant lipophilicity modulation and aqueous solubility enhancement in the final product, while simultaneously influencing the electrophilicity of the sulfonyl center via the inductive effect of the ether oxygens.

This guide details the mechanistic behavior, synthetic utility, and handling protocols for this compound, moving beyond basic data to application-critical insights.

Mechanistic Reactivity Profile

The Electrophilic Center

The sulfonyl chloride core (

-

Inductive Activation: The methoxy groups on the ethyl chains exert a negative inductive effect (-I) through the carbon backbone. This pulls electron density away from the nitrogen, and subsequently from the sulfur atom.

-

Result: The sulfur center is more electrophilic than in N,N-dimethylsulfamoyl chloride.

-

-

Steric Modulation: The flexible 2-methoxyethyl chains create a larger steric radius around the nitrogen than simple methyl groups.

-

Result: While the sulfur is electronically activated, nucleophilic attack is sterically gated. This suppresses non-specific side reactions with bulky nucleophiles but allows rapid reaction with smaller, harder nucleophiles (e.g., primary amines, alkoxides).

-

Substitution Mechanism ( -Sulfur)

Unlike primary sulfamoyl chlorides (

Implication for Synthesis: The absence of the elimination pathway makes this reagent more controllable. It requires a distinct base catalyst (e.g., Pyridine, DMAP, or Triethylamine) to scavenge the HCl byproduct and activate the nucleophile.

Visualization of Reactivity Pathways

Caption: Competitive reaction pathways governed by nucleophile strength and base catalysis. The SN2 mechanism dominates due to the fully substituted nitrogen.

Experimental Protocols

Synthesis of Sulfamides (Aminolysis)

This is the most common application, creating stable sulfamide linkers.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: N,N-bis(2-methoxyethyl)sulfamoyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Catalyst: DMAP (0.1 equiv) – Optional, use if amine is unreactive.

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Protocol:

-

Preparation: Dissolve the substrate amine and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to -

Addition: Dissolve N,N-bis(2-methoxyethyl)sulfamoyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

-

Why? Dropwise addition prevents localized high concentrations of the chloride, minimizing exotherms and potential impurity formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor conversion via TLC or LC-MS.

-

Note: The chloride is UV active (weakly), but the product is usually more distinct.

-

-

Workup: Quench with saturated aqueous

. Extract with DCM (

Synthesis of Sulfamates (Alcoholysis)

Alcohols are weaker nucleophiles than amines; stronger bases or activation is often required.

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: N,N-bis(2-methoxyethyl)sulfamoyl chloride (1.2 – 1.5 equiv)

-

Base: Sodium Hydride (NaH) (1.2 equiv) OR TEA/DMAP for sensitive substrates.

-

Solvent: DMF or THF (Anhydrous).

Protocol (NaH Method):

-

Deprotonation: Suspend NaH (60% in oil) in dry THF at

. Add the alcohol substrate dropwise. Stir for 30 min until -

Coupling: Add N,N-bis(2-methoxyethyl)sulfamoyl chloride (neat or in THF) to the alkoxide solution at

. -

Completion: Stir at RT for 1–4 hours.

-

Workup: Carefully quench with water (exothermic!). Extract with Ethyl Acetate.

Stability & Hydrolysis Data

Unlike carboxylic acid chlorides, sulfamoyl chlorides are relatively resistant to neutral hydrolysis but degrade rapidly under basic aqueous conditions.

| Condition | Stability Estimate | Observation |

| Anhydrous / -20°C | High | Stable for months if stored under Argon. |

| Water / Neutral / RT | Moderate | Slow hydrolysis ( |

| Water / Basic / RT | Low | Rapid hydrolysis. Competing reaction during synthesis if water is present. |

| Silica Gel | Moderate | Can be purified via flash chromatography if done quickly with non-protic solvents (e.g., Hex/EtOAc). |

Degradation Product: Hydrolysis yields N,N-bis(2-methoxyethyl)sulfamic acid (or its salt). This is highly polar and typically remains in the aqueous phase during extraction.

Safety & Handling

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: May cause respiratory irritation.

-

Reactive: Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas.

Handling Best Practices:

-

Moisture Control: Always handle in a fume hood using syringe/septum techniques or in a glovebox.

-

Glassware: Oven-dried glassware is mandatory to prevent yield loss via hydrolysis.

-

Quenching: Do not pour neat reagent into the drain. Quench excess reagent by adding it slowly to a stirred solution of dilute NaOH or sodium bicarbonate on an ice bath.

References

-

Synthesis of Sulfamoyl Fluorides: Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.[4] Source: Google Patents (KR20240027683A). URL:

-

Mechanistic Insight (Sulfamoyl Chlorides): Title: Kinetics of hydrolysis of N,N′-diarylsulphamides. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

-

Solvolysis Pathways: Title: Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides.[5] Source: PubMed (NIH). URL:[Link]

Sources

- 1. Bis(2-Methoxyethyl)sulfamoyl chloride [oakwoodchemical.com]

- 2. EnamineStore [enaminestore.com]

- 3. Sulfamoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]

- 5. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preservation and Handling of Moisture-Sensitive Sulfamoyl Chlorides

Executive Summary

Sulfamoyl chlorides (

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of instability and a field-proven protocol for storage, handling, and quality control.

Part 1: The Chemistry of Instability

To preserve these reagents, one must understand the mechanism of their failure. The primary threat is moisture, followed by thermal instability.

The Hydrolysis Cascade

Upon exposure to atmospheric moisture, sulfamoyl chlorides undergo nucleophilic attack by water at the sulfur atom. This reaction is not merely a loss of titer; it is a safety hazard. The byproduct, HCl gas, increases internal pressure in sealed vessels, leading to potential rupture. Furthermore, the resulting sulfamic acid (

Mechanism Description:

-

Nucleophilic Attack: Water attacks the electrophilic sulfur center.

-

Transition State: Formation of a trigonal bipyramidal intermediate.

-

Elimination: Expulsion of the chloride ion (

) and proton transfer. -

Product Formation: Generation of sulfamic acid and HCl.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway and the critical "Failure Loop" caused by HCl accumulation.

Figure 1: The hydrolytic degradation pathway of sulfamoyl chlorides, highlighting the autocatalytic feedback loop generated by HCl.

Part 2: Environmental Control Parameters

Storage is not a passive activity; it is active containment. The following parameters are non-negotiable for maintaining reagent integrity >98%.

Storage Tiers

We categorize storage requirements based on the intended duration of storage and the physical state of the reagent (Solid vs. Liquid).

| Parameter | Tier 1: Active Use (<1 Week) | Tier 2: Short-Term (1-4 Weeks) | Tier 3: Long-Term (>1 Month) |

| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | -20°C to -80°C |

| Primary Container | Septum-sealed vial | Flame-sealed ampoule or Tightly capped vial + Parafilm | Flame-sealed ampoule (Best) |

| Secondary Containment | Desiccator with active desiccant ( | Sealed jar with desiccant | Double-bagged with desiccant packs |

| Atmosphere | Nitrogen ( | Argon (Ar) | Argon (Ar) |

| Headspace | Minimized | < 10% of volume | Vacuum sealed (if solid) |

Expert Insight:

-

Argon vs. Nitrogen: For Tier 2 and 3, Argon is superior. Being heavier than air, Argon creates a "blanket" that remains in the vial even when opened briefly, whereas Nitrogen mixes more rapidly with atmospheric air.

-

Liquids (e.g., Dimethylsulfamoyl chloride): These are more prone to rapid bulk hydrolysis than solids because convection currents distribute the intruding water/acid throughout the volume. Store these strictly in Tier 2 or 3 conditions.

Part 3: Handling Protocols

The moment a storage vessel is opened, the "clock" starts. The following workflow minimizes exposure.

The "Positive Pressure" Technique

Never withdraw sulfamoyl chloride from a septum vial without compensating for the volume removed. Creating a vacuum pulls in moist laboratory air.

Protocol:

-

Preparation: Flush a syringe with dry Nitrogen/Argon 3 times.

-

Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the vial septum before inserting the withdrawal syringe.

-

Withdrawal: Draw the liquid reagent. The gas line will automatically backfill the vial with dry inert gas.

-

Transfer: Inject immediately into the reaction vessel.

Workflow Decision Tree

Use this logic flow to determine the appropriate handling method based on your equipment availability.

Figure 2: Decision matrix for selecting the optimal handling protocol based on reagent state and equipment.

Part 4: Quality Control & Re-validation

Before committing a precious intermediate to a reaction with a stored sulfamoyl chloride, validate the reagent's integrity.

Visual Inspection (Pass/Fail)

-

Liquids: Look for turbidity or a solid precipitate at the bottom. This is usually sulfamic acid. If >5% solids are visible, distill or discard.

-

Solids: Look for "caking" or a sticky surface texture. Free-flowing powder indicates good stability.

Quantitative Analysis

If the reagent is critical, perform a Hydrolyzable Chloride Titration :

-

Weigh ~100 mg of sample into 50 mL of MeOH (quenches the reagent to sulfamate ester + HCl).

-

Add 5 mL water.

-

Titrate the generated HCl with standardized 0.1 N NaOH using phenolphthalein.

-

Compare theoretical moles of HCl (1 equivalent) vs. experimental.

-

Note: If the reagent was already hydrolyzed in the bottle, it would have released HCl gas (lost to atmosphere) or formed sulfamic acid (1 acidic proton). This method distinguishes between active reagent (releases 1 eq HCl upon quench) and degraded material (already lost HCl).

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

- Source for general purification and handling of moisture-sensitive acid chlorides.

-

Sigma-Aldrich (Merck). (2025).

- Authoritative source for physicochemical properties and hazard identific

-

Spillane, W. J., et al. (2011). "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters." Organic & Biomolecular Chemistry, 9(2), 523-530.[2]

- Provides mechanistic insight into the hydrolysis kinetics of sulfamoyl deriv

-

BenchChem. (2025).[3][4] Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.

- Reference for handling hygroscopic acyl/sulfamoyl chlorides in drug development contexts.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Application of 2'-O-Methoxyethyl (2'-MOE) Modified Nucleosides

Abstract: The strategic chemical modification of nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among the most successful and widely implemented "second-generation" modifications is the 2'-O-methoxyethyl (2'-MOE) group. This modification imparts a suite of desirable pharmacological properties, including exceptional nuclease resistance, high binding affinity to target RNA, and a well-characterized safety profile.[1][] This guide provides a comprehensive overview of the scientific rationale, synthesis strategies, and detailed laboratory protocols for the preparation of 2'-MOE modified nucleoside phosphoramidites and their subsequent incorporation into therapeutic oligonucleotides. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.

Scientific Background and Significance

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by cellular nucleases and their pharmacokinetic properties. Chemical modifications are essential to overcome these hurdles.[][3] The 2'-position of the ribose sugar is a prime site for modification, as it can be altered without disrupting the Watson-Crick base pairing required for target recognition.[][4]

The 2'-O-methoxyethyl (2'-MOE) modification, pioneered by Ionis Pharmaceuticals, represents a significant advancement in oligonucleotide therapeutics.[5] It involves replacing the 2'-hydroxyl group of a ribonucleoside with a methoxyethyl ether linkage.

Key Advantages of 2'-MOE Modification:

-

Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, which significantly prolongs the half-life of the oligonucleotide in biological systems.[][6]

-

Increased Binding Affinity: The 2'-MOE modification locks the ribose sugar in a C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This pre-organization enhances the binding affinity (measured by an increase in melting temperature, Tm) of the oligonucleotide to its complementary RNA target.[][7]

-

Reduced Immunogenicity: Modification of the ribose can decrease recognition by components of the innate immune system, such as Toll-like receptors (TLRs), thereby reducing potential off-target immune activation.[6]

-

Favorable Pharmacokinetics & Safety: 2'-MOE modified oligonucleotides have demonstrated a favorable toxicity and safety profile in numerous clinical trials, becoming a foundational chemistry for many approved antisense drugs.[1][8]

These properties have made 2'-MOE a preferred modification for "gapmer" ASO designs, where a central "gap" of unmodified DNA nucleotides is flanked by 2'-MOE modified "wings" to confer stability and affinity.[9]

Synthesis Strategy: From Nucleoside to Phosphoramidite

The direct reaction of bis(2-methoxyethyl)sulfamoyl chloride with an unprotected nucleoside is not the standard industrial approach for creating the 2'-O-MOE modification due to challenges with regioselectivity. The established and more robust strategy involves a multi-step synthesis starting from a protected nucleoside. The overall goal is to produce a 2'-O-MOE nucleoside phosphoramidite, the key building block for automated solid-phase oligonucleotide synthesis.

The synthesis must be carefully orchestrated using protecting groups to ensure that reactions occur only at the desired positions.[3][10][11] The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle in oligonucleotide synthesis.[11][12] The exocyclic amines on the nucleobases (A, C, G) are also protected to prevent side reactions.[11][13]

The core of the synthesis involves the regioselective alkylation of the 2'-hydroxyl group. A common and efficient method for pyrimidine nucleosides begins with the formation of a 2,2'-anhydro intermediate, which activates the 2'-position for nucleophilic attack.

// Edges Start -> Anhydro [label="Activation"]; Anhydro -> Alkylation [label="Ring Opening"]; Alkylation -> DMT_Protect [label="Protection"]; DMT_Protect -> Phosphitylation [label="Activation"]; Phosphitylation -> Final_Product [label="Final Product"]; } .enddot Diagram 1: General workflow for synthesizing a 2'-MOE phosphoramidite.

Detailed Experimental Protocols

The following protocols provide a representative synthesis for 2'-O-(2-methoxyethyl)uridine and its conversion to the corresponding phosphoramidite.

Protocol 1: Synthesis of 2'-O-(2-Methoxyethyl)uridine

This protocol is adapted from established methods involving the ring-opening of a 2,2'-anhydrouridine intermediate.[14][15]

Principle: A 2,2'-anhydrouridine intermediate is formed to activate the 2'-position. A solution of sodium 2-methoxyethoxide, formed in situ, then acts as a nucleophile, attacking the C2' position to open the anhydro ring and form the desired 2'-O-methoxyethyl ether linkage.

Materials and Reagents:

-

2,2'-Anhydrouridine

-

2-Methoxyethanol (Anhydrous)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Preparation of Sodium 2-Methoxyethoxide: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous 2-methoxyethanol to anhydrous DMF (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group of 2-methoxyethanol to generate the sodium 2-methoxyethoxide nucleophile required for the reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation Reaction: Add 2,2'-anhydrouridine to the freshly prepared sodium 2-methoxyethoxide solution.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of glacial acetic acid to neutralize the excess base until the pH is ~7.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to yield pure 2'-O-(2-methoxyethyl)uridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from any moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: 5'-O-Dimethoxytritylation

Principle: The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is stable to the basic conditions of the upcoming phosphitylation step but easily removed by acid during automated oligonucleotide synthesis.[11]

Materials and Reagents:

-

2'-O-(2-Methoxyethyl)uridine (from Protocol 1)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Dissolve the 2'-O-(2-methoxyethyl)uridine in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

-

Add DMT-Cl in one portion and stir the reaction at room temperature. Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding a small amount of methanol.

-

Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-(2-methoxyethyl)uridine.

Protocol 3: 3'-Phosphitylation

Principle: The final step to create the phosphoramidite monomer involves reacting the free 3'-hydroxyl group with a phosphitylating agent. The resulting phosphoramidite is the reactive species used in oligonucleotide synthesizers.

Materials and Reagents:

-

5'-O-DMT-2'-O-(2-methoxyethyl)uridine (from Protocol 2)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the 5'-O-DMT-2'-O-(2-methoxyethyl)uridine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add DIPEA to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl produced during the reaction.

-

Cool the solution to 0 °C and add the 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product quickly on a short silica gel column pre-treated with triethylamine to yield the final phosphoramidite. The product is typically stored as a stable foam under an inert atmosphere at -20 °C.

Application in Automated Oligonucleotide Synthesis

The synthesized 2'-MOE phosphoramidite is now ready for use in a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation/sulfurization.[][11][12]

// Nodes Detritylation [label="1. Detritylation\n(Acid Treatment, e.g., TCA)\nRemoves 5'-DMT group, exposing\n5'-OH for next coupling.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling\n(2'-MOE Phosphoramidite + Activator)\nNew nucleotide is added to the\ngrowing chain.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetic Anhydride)\nBlocks unreacted 5'-OH groups\nto prevent failure sequences.", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation / Sulfurization\n(Iodine or Sulfurizing Reagent)\nStabilizes the phosphite triester\nto a phosphate or phosphorothioate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Support [label="Oligonucleotide on\nSolid Support", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Support -> Detritylation; Detritylation -> Coupling [label="Free 5'-OH"]; Coupling -> Capping; Capping -> Oxidation; Oxidation -> Support [label="Cycle Repeats for\nNext Nucleotide"]; } .enddot Diagram 2: Standard cycle for solid-phase oligonucleotide synthesis.

Impact of 2'-MOE Modification on Oligonucleotide Properties

The incorporation of 2'-MOE nucleotides has a predictable and beneficial impact on the final oligonucleotide's characteristics.

| Property | Unmodified DNA/RNA | 2'-MOE Modified Oligonucleotide | Rationale & Citation |

| Binding Affinity (ΔTm) | Baseline | +0.9 to +1.7 °C per modification | Pre-organizes the sugar pucker into an A-form helix, favorable for RNA binding.[6] |

| Nuclease Resistance | Low (rapidly degraded) | Significantly Increased | Steric bulk of the 2'-MOE group protects the phosphodiester linkage from enzymatic cleavage.[][6] |

| In Vivo Half-Life | Minutes | Hours to Days | Enhanced nuclease resistance leads to prolonged stability in plasma and tissues.[] |

| RNase H Activation | Yes (DNA/RNA duplex) | No | The 2'-modification prevents the hybrid duplex from adopting the conformation required for RNase H cleavage. |

| Toxicity Profile | Variable | Generally Low, Well-Tolerated | Extensive clinical data supports a favorable safety profile for 2'-MOE ASOs.[1][8] |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: All steps, particularly those involving NaH, DMT-Cl, and phosphitylating agents, are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used to prevent reagent decomposition and low yields.

-

Purity of Intermediates: The purity of each intermediate is critical for the success of the subsequent step. Ensure complete characterization (NMR, MS) and purification at each stage. Impurities can lead to significant side products in the final phosphoramidite.

-

Phosphoramidite Stability: Phosphoramidites are sensitive to both moisture and oxidation. They should be handled under an inert atmosphere and stored at low temperatures (-20 °C) to prevent degradation. Their purity should be checked (e.g., by ³¹P NMR) before use in synthesis.

-

Depurination: During oligonucleotide synthesis, the acidic detritylation step can potentially cause depurination (cleavage of the bond between the purine base and the sugar), especially at deoxyadenosine and deoxyguanosine residues.[9] The presence of the 2'-oxygen in MOE-modified purines makes them stable against depurination.[9]

Conclusion

The reaction of nucleosides to introduce a 2'-O-methoxyethyl modification is a pivotal process in the manufacturing of second-generation oligonucleotide therapeutics. While the synthesis is a multi-step endeavor requiring careful control of protecting groups and reaction conditions, the resulting 2'-MOE phosphoramidites are versatile building blocks for creating highly stable and specific ASOs and siRNAs. The protocols and principles outlined in this guide provide a foundational framework for researchers to successfully synthesize these critical reagents, enabling the development of next-generation nucleic acid medicines.

References

-

Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Modification Options For siRNA. (n.d.). ELLA Biotech. Retrieved February 14, 2026, from [Link]

-

Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

-

Ionis Pharmaceuticals. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

2'-MOE, 2-MethoxyEthoxy, RNA Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 14, 2026, from [Link]

-

efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? (2006, July 15). PubMed. Retrieved February 14, 2026, from [Link]

-

The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection. (n.d.). Google Patents.

-

Isis and Alnylam Announce Issued U.S. Patent Broadly Covering Chemical Modifications of Oligonucleotide Therapeutics. (2006, November 27). Ionis Pharmaceuticals, Inc. Retrieved February 14, 2026, from [Link]

-

Manufacturing and analytical processes for 2′-o-(2-methoxyethyl)-modified oligonucleotides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. (2023, November 13). ACS Omega, ACS Publications. Retrieved February 14, 2026, from [Link]

- Method for synthesizing 2'-O-substituted pyrimidine nucleosides. (n.d.). Google Patents.

-

2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Isis Pharmaceuticals Receives Another Important Antisense Patent. (2006, March 27). Ionis Pharmaceuticals, Inc. Retrieved February 14, 2026, from [Link]

- Modified oligonucleotides and methods for their synthesis. (n.d.). Google Patents.

-

2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 14, 2026, from [Link]

- Modified oligonucleotides and methods for their synthesis. (n.d.). Google Patents.

-

Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017, January 5). MDPI. Retrieved February 14, 2026, from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 14, 2026, from [Link]

- Chemical synthesis of methoxy nucleosides. (n.d.). Google Patents.

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering, RSC Publishing. Retrieved February 14, 2026, from [Link]

Sources

- 1. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. 2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionis Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]

- 7. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 8. BioCentury - Ionis' methyl modification could reduce ASO toxicity [biocentury.com]

- 9. researchgate.net [researchgate.net]

- 10. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google Patents [patents.google.com]

- 14. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]

- 15. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]

Navigating the Reactive Landscape of Bis(2-methoxyethyl)sulfamoyl Chloride: A Guide to Solvent Selection

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic chemistry, the judicious selection of a solvent is paramount to the success of a reaction. This is particularly true when working with highly reactive species such as Bis(2-methoxyethyl)sulfamoyl chloride. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the optimal solvent selection for reactions involving this versatile reagent. By understanding the interplay between the physicochemical properties of Bis(2-methoxyethyl)sulfamoyl chloride and various solvent parameters, chemists can enhance reaction efficiency, minimize side-product formation, and ensure the reproducibility of their synthetic endeavors.

Understanding the Reagent: Physicochemical Properties of Bis(2-methoxyethyl)sulfamoyl Chloride

Bis(2-methoxyethyl)sulfamoyl chloride, with the chemical formula C₆H₁₄ClNO₄S, is a sulfamoyl chloride derivative characterized by the presence of two 2-methoxyethyl substituents on the nitrogen atom. This unique structure imparts specific properties that dictate its reactivity and solubility, and consequently, the choice of solvent.

The molecule possesses a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis.[1] The two ether linkages in the methoxyethyl chains introduce a degree of polarity and the potential for hydrogen bonding, influencing its solubility in a range of organic solvents. However, like most sulfonyl and sulfamoyl chlorides, it is sensitive to hydrolysis and should be handled under anhydrous conditions.[2]

Key Structural Features Influencing Solvent Selection:

-

Electrophilic Sulfonyl Chloride Group: The primary site of reactivity, readily undergoing nucleophilic substitution.

-

N,N-Disubstituted Amide: The presence of two alkyl groups on the nitrogen atom influences the steric environment around the sulfur center.

-

Ether Linkages: The two methoxyethyl groups increase the polarity of the molecule compared to simple dialkylsulfamoyl chlorides and can interact with certain solvents.

The Crucial Role of the Solvent: A Mechanistic Perspective

The reaction with a nucleophile (Nu⁻) can proceed through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway.

Caption: Possible mechanistic pathways for nucleophilic substitution on a sulfamoyl chloride.

Polar aprotic solvents are generally favored for Sɴ2 reactions as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[3] Solvents with higher polarity can also stabilize the charged transition state or intermediate, potentially accelerating the reaction.

Solvent Recommendations for Common Reactions

The primary applications of Bis(2-methoxyethyl)sulfamoyl chloride involve the formation of sulfonamides and sulfonate esters. The optimal solvent for these transformations depends on the nature of the nucleophile and the desired reaction conditions.

Sulfonamide Synthesis

The reaction of Bis(2-methoxyethyl)sulfamoyl chloride with primary or secondary amines is a fundamental method for synthesizing N,N,N'-trisubstituted sulfonamides.

Recommended Solvents:

-

Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc) are excellent choices for these reactions.[4] They are relatively inert and can dissolve a wide range of amines and the sulfamoyl chloride. The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction.[5]

-

Ethereal Solvents: Diethyl ether can also be employed, particularly for smaller-scale reactions.[4] However, the solubility of some amine hydrochlorides may be limited.

-

Polar Aprotic Solvents: For less reactive amines, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but caution is advised as these solvents can be difficult to remove and may participate in side reactions under certain conditions.

Table 1: Solvent Selection Guide for Sulfonamide Synthesis

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |

| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many reactants; volatile and easy to remove. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Good general-purpose solvent; can form peroxides.[6] |

| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, useful for a wide range of nucleophiles.[7] |

| Ethyl Acetate (EtOAc) | 6.0 | 77 | Less toxic alternative to DCM; good for workup and extraction. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point; can be difficult to remove; useful for unreactive amines. |

Sulfonate Ester Synthesis

The reaction with alcohols or phenols yields the corresponding sulfonate esters. This reaction often requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Recommended Solvents:

-

Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, often in the presence of a base like pyridine or triethylamine.[8]

-

Pyridine as a Solvent and Base: Pyridine can serve as both the solvent and the base, which can be convenient, although its removal can be challenging due to its high boiling point.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Materials:

-

Primary or secondary amine (1.0 equivalent)

-

Bis(2-methoxyethyl)sulfamoyl chloride (1.05 equivalents)

-

Triethylamine (1.5 equivalents) or other suitable base

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in anhydrous dichloromethane.

-

Add the triethylamine to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of Bis(2-methoxyethyl)sulfamoyl chloride in anhydrous dichloromethane to the reaction mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.

General Protocol for Sulfonate Ester Synthesis

Materials:

-

Alcohol or phenol (1.0 equivalent)

-

Bis(2-methoxyethyl)sulfamoyl chloride (1.1 equivalents)

-

Pyridine or triethylamine (1.5 equivalents)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve it in anhydrous dichloromethane.

-

Add pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of Bis(2-methoxyethyl)sulfamoyl chloride in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous workup as described in the sulfonamide synthesis protocol.

-

Purify the crude product by column chromatography or other suitable methods to obtain the desired sulfonate ester.

Troubleshooting and Side Reactions

The most common side reaction when working with sulfamoyl chlorides is hydrolysis.[2] This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.

Potential Issues and Solutions:

-

Low Yield:

-

Incomplete reaction: Increase reaction time or temperature. Consider using a more polar solvent to accelerate the reaction.

-

Hydrolysis of the starting material: Ensure all reagents and solvents are anhydrous.

-

Difficult purification: The presence of the methoxyethyl groups may increase the polarity of the product, potentially complicating purification. Careful selection of the chromatographic eluent is necessary.

-

-

Formation of Byproducts:

-

Reaction with solvent: While uncommon with the recommended solvents, highly reactive sulfamoyl chlorides can react with certain nucleophilic solvents.

-

Safety and Handling

Bis(2-methoxyethyl)sulfamoyl chloride is a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dry place under an inert atmosphere to prevent decomposition.[11][12]

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful application of Bis(2-methoxyethyl)sulfamoyl chloride in organic synthesis. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are generally the preferred media for the synthesis of sulfonamides and sulfonate esters. By carefully considering the nature of the nucleophile, the reaction scale, and the potential for side reactions, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a foundational framework for solvent selection, empowering chemists to harness the full synthetic potential of this valuable reagent.

References

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.

- ChemicalBook. (2025, October 25). Sulfamoyl Chloride - Safety Data Sheet.

- Organic Syntheses Procedure. (n.d.). p. 943.

- MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

- Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.

- ChemScene. (n.d.). 7778-42-9 | Sulfamoyl chloride.

- Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

- ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.

- BLD Pharm. (n.d.). 7778-42-9|Sulfamoyl Chloride.

- Tokyo Chemical Industry. (2025, July 8). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

- European Journal of Chemistry. (2024, September 30).

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Fisher Scientific. (2010, September 2).

- Merck Millipore. (n.d.).

- National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Thermo Fisher Scientific. (2025, September 6).

- Organic Chemistry Portal. (n.d.).

- Macmillan Group - Princeton University. (2023, September 28).

- ResearchGate. (2025, August 6).

- University of Southampton. (n.d.).

- ACS Publications. (2022, February 24).

- Organic Chemistry Portal. (n.d.).

- ACS Publications. (2026, January 27).

- ResearchGate. (2025, December 11).

- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl.

- Google Patents. (n.d.).

- ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.

- Benchchem. (2025). A Comparative Study of Ether Solvents in Nucleophilic Substitution Reactions: A Guide for Researchers.

- Chemical Comp

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]

- 8. eurjchem.com [eurjchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. chemscene.com [chemscene.com]

Application Notes and Protocols for the Introduction of the Bis(2-methoxyethyl)sulfamoyl Moiety into Organic Molecules

Introduction: A Strategic Moiety for Optimizing Drug-Like Properties

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The sulfamoyl group and its derivatives have emerged as "privileged structures" due to their ability to favorably modulate a range of molecular properties.[1] Among these, the N,N-bis(2-methoxyethyl)sulfamoyl moiety offers a unique combination of features designed to address common challenges in drug design, such as poor aqueous solubility and metabolic instability.

The inclusion of the twin 2-methoxyethyl chains introduces a degree of conformational flexibility and polarity. The ether functionalities can act as hydrogen bond acceptors, which can improve interactions with biological targets and enhance aqueous solubility.[2][3] This strategic introduction of polar groups can be a key tactic for improving the drug-like properties of overly lipophilic compounds.[4] This guide provides detailed protocols for the incorporation of the bis(2-methoxyethyl)sulfamoyl moiety onto amine and hydroxyl functionalities, discusses the underlying chemical principles, and explores the expected impact on molecular properties.

Rationale for Employing the Bis(2-methoxyethyl)sulfamoyl Group

The decision to incorporate a specific functional group into a drug candidate is a data-driven process aimed at optimizing its overall profile. The bis(2-methoxyethyl)sulfamoyl moiety is selected for several key reasons:

-

Enhanced Solubility: The ether oxygens and the sulfamoyl group itself can participate in hydrogen bonding with water, which is a critical factor for improving the aqueous solubility of poorly soluble drug candidates.[2][4]

-

Modulation of Lipophilicity: The introduction of this group can effectively decrease the lipophilicity (logP) of a molecule, which can be beneficial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation, and the methoxyethyl groups can also confer resistance to certain metabolic pathways.[5]

-

Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.

Data Presentation: Anticipated Effects on Physicochemical Properties

The introduction of the bis(2-methoxyethyl)sulfamoyl moiety is anticipated to have the following effects on key physicochemical properties of a parent molecule:

| Property | Expected Change | Rationale |

| Aqueous Solubility | Increase | Introduction of polar ether and sulfamoyl groups capable of hydrogen bonding with water. |

| Lipophilicity (logP) | Decrease | The hydrophilic nature of the methoxyethyl chains and the sulfamoyl group reduces the overall lipophilicity. |

| Permeability | Variable | The relationship between solubility and permeability can be complex; while increased solubility can sometimes lead to decreased permeability, the overall effect will depend on the parent molecule's properties.[6][7] |

| Metabolic Stability | Increase | The sulfonamide bond is generally resistant to enzymatic cleavage. |

| Hydrogen Bond Acceptors | Increase | The addition of two ether oxygens and the sulfonyl oxygens increases the number of hydrogen bond acceptors. |

Experimental Protocols

Core Reagent: Bis(2-methoxyethyl)sulfamoyl chloride

The key reagent for these protocols is bis(2-methoxyethyl)sulfamoyl chloride. It is commercially available from various suppliers.

-

Molecular Formula: C₆H₁₄ClNO₄S

-

Molecular Weight: 231.7 g/mol

-

Appearance: Typically a liquid

Safety Precaution: Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry.

Protocol 1: Synthesis of N-Aryl-N',N'-bis(2-methoxyethyl)sulfamides

This protocol details the reaction of bis(2-methoxyethyl)sulfamoyl chloride with an aromatic amine (aniline as a representative example). The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[4][8]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Equiv. | Purpose |

| Aniline (or substituted aniline) | 1.0 | Substrate |

| Bis(2-methoxyethyl)sulfamoyl chloride | 1.1 | Sulfamoylating agent |

| Pyridine (anhydrous) | 1.5 | Base and Solvent |

| Dichloromethane (DCM, anhydrous) | - | Solvent |

| 1 M Hydrochloric acid (HCl) | - | Work-up |

| Saturated sodium bicarbonate (NaHCO₃) soln. | - | Work-up |

| Brine | - | Work-up |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Drying agent |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and anhydrous pyridine (1.5 eq).

-

Dissolve the mixture in anhydrous dichloromethane (DCM, approximately 0.1-0.5 M concentration of the aniline).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bis(2-methoxyethyl)sulfamoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Workflow

Ar-OH + ClSO₂N(CH₂CH₂OCH₃)₂ --(DMA)--> Ar-OSO₂N(CH₂CH₂OCH₃)₂ + HCl

Caption: Workflow for the synthesis of O-Aryl N,N-bis(2-methoxyethyl)sulfamates.

Expertise & Experience: Mechanistic Insights and Causality

The Role of the Base in Amine Sulfamoylation

The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. [4]Pyridine or triethylamine act as a non-nucleophilic base to scavenge the HCl, allowing the reaction to proceed to completion. Pyridine can also serve as the solvent if the starting materials are highly soluble in it.